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molecular formula C5H4N4 B1217852 1h-Pyrazolo[3,4-d]pyrimidine CAS No. 271-80-7

1h-Pyrazolo[3,4-d]pyrimidine

Cat. No. B1217852
M. Wt: 120.11 g/mol
InChI Key: QUKPALAWEPMWOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06251911B1

Procedure details

Analogously to Example 5, 436 mg (2.3 mmol) of N-ethoxycarbonyl-(D/L)-valine [prepared from (D/L)-valine as described in J. Org. Chem. 60, 7256 (1995)] in 4.8 ml of THF and 506 μl (4.6 mmol) of NMM are activated with 349 μl (2.6 mmol) of isobutyl chloroformate and then reacted with 600 mg (2.3 mmol) of 3-amino-4-(3-chloro-phenylamino)-1H-pyrazolo[3,4-d]pyrimidine (see Step 1.6). Dissolution in DMSO (2 ml) at 100° C., addition of 25 ml of ethanol and cooling yield rac.-4-(3-chloro-phenylamino)-3{N-ethoxycarbonyl-valyl)-amino}-1H-pyrazolo[3,4-d]pyrimidine; HPLC: tRet(grad20-100/20)=13.2; FAB-MS: (M+H)+=432.
[Compound]
Name
N-ethoxycarbonyl-(D/L)-valine
Quantity
436 mg
Type
reactant
Reaction Step One
Name
Quantity
506 μL
Type
reactant
Reaction Step Two
Quantity
349 μL
Type
reactant
Reaction Step Three
Quantity
600 mg
Type
reactant
Reaction Step Four
Quantity
25 mL
Type
reactant
Reaction Step Five
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
CN1CCOCC1.ClC(OCC(C)C)=O.N[C:17]1[C:25]2[C:20](=[N:21][CH:22]=[N:23][C:24]=2NC2C=CC=C(Cl)C=2)[NH:19][N:18]=1.C(O)C>C1COCC1.CS(C)=O>[NH:19]1[C:20]2=[N:21][CH:22]=[N:23][CH:24]=[C:25]2[CH:17]=[N:18]1

Inputs

Step One
Name
N-ethoxycarbonyl-(D/L)-valine
Quantity
436 mg
Type
reactant
Smiles
Step Two
Name
Quantity
506 μL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
349 μL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
600 mg
Type
reactant
Smiles
NC1=NNC2=NC=NC(=C21)NC2=CC(=CC=C2)Cl
Step Five
Name
Quantity
25 mL
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
4.8 mL
Type
solvent
Smiles
C1CCOC1
Step Seven
Name
Quantity
2 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling

Outcomes

Product
Name
Type
product
Smiles
N1N=CC=2C1=NC=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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